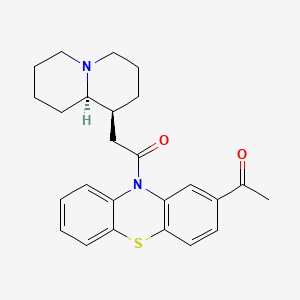

10H-Phenothiazine, 2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-, (1S-trans)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine: is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine typically involves multiple steps, including the formation of the phenothiazine core and subsequent functionalization. The key steps include:

Formation of the Phenothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Acetyl Groups: Acetylation reactions are carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

Attachment of the Octahydro-2H-quinolizin-1-yl Group: This step involves the reaction of the phenothiazine derivative with an appropriate quinolizine precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that phenothiazine derivatives exhibit significant antitumor properties. A study highlighted the effects of various phenothiazines on HEp-2 tumor cells, demonstrating that certain substitutions at the C2 position enhance their antitumor activity. For instance, derivatives with trifluoromethyl groups showed potent activity with a TCID50 value of 4.7 µg/mL, while others were less effective .

| Compound Type | Substitution | TCID50 (µg/mL) |

|---|---|---|

| Trifluoromethyl | R = CF3 | 4.7 |

| Chlorine | R = Cl | 62.5 |

| Phthalimido | R = H, n=3 | 11.5 |

| Phthalimido | R = H, n=4 | 7.8 |

This data suggests that modifications to the phenothiazine structure can significantly influence its anticancer efficacy.

Neurological Applications

10H-Phenothiazine derivatives have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Compounds that combine phenothiazine structures with cholinesterase inhibitors have shown promise in enhancing cognitive function and reducing amyloid-beta aggregation, which is crucial in Alzheimer's pathology .

Antioxidant Properties

The antioxidant capabilities of phenothiazine derivatives were assessed in various studies. These compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases . The hybridization of phenothiazines with other pharmacophores has led to compounds exhibiting multi-target profiles beneficial for treating oxidative stress-related conditions.

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers evaluated the antitumor efficacy of several phenothiazine derivatives against a panel of cancer cell lines. The study concluded that specific structural modifications could enhance the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells.

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of phenothiazine derivatives found that compounds similar to 10H-Phenothiazine could inhibit cholinesterase enzymes effectively. This inhibition leads to increased levels of acetylcholine in synaptic clefts, improving neuronal communication and potentially alleviating symptoms associated with Alzheimer's disease.

Mechanism of Action

The mechanism of action of (1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with neurotransmitter receptors in the brain, leading to modulation of neuronal activity.

Inhibiting Enzymes: Inhibiting key enzymes involved in metabolic pathways, thereby altering cellular functions.

Modulating Ion Channels: Affecting ion channel activity, which can influence cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

Promethazine: Known for its antihistaminic and antiemetic effects.

Thioridazine: Used in the treatment of schizophrenia and other psychiatric disorders.

Uniqueness

(1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives

Biological Activity

10H-Phenothiazine, 2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-, (1S-trans)- is a synthetic compound belonging to the phenothiazine class. This class is recognized for its diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. The compound's structure suggests potential biological activities that warrant thorough investigation.

Chemical Structure and Properties

The molecular formula for this compound is C25H28N2O2S, with a molecular weight of approximately 420.57 g/mol. Its density is reported at 1.29 g/cm³, and it has a boiling point of 666.2 °C under standard atmospheric pressure .

Table 1: Physical Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | C25H28N2O2S |

| Molecular Weight | 420.57 g/mol |

| Density | 1.29 g/cm³ |

| Boiling Point | 666.2 °C |

| Flash Point | 356.7 °C |

Antimicrobial Properties

Research indicates that phenothiazine derivatives exhibit significant antimicrobial activity. A study focused on various novel phenothiazines, including related compounds, demonstrated effectiveness against a range of microbial strains. The mechanisms involved include disruption of microbial cell membranes and inhibition of key metabolic pathways .

Anticancer Effects

Phenothiazines have been studied for their anticancer properties. They are believed to exert these effects through multiple mechanisms:

- Calmodulin Inhibition : This action interferes with calcium signaling pathways crucial for cancer cell proliferation.

- Protein Kinase C Inhibition : By inhibiting this enzyme, the compounds can affect cell growth and differentiation.

- Reversal of Multidrug Resistance : Some derivatives can inhibit P-glycoprotein transport functions, enhancing the efficacy of conventional chemotherapy agents .

Neuropharmacological Effects

As a derivative of phenothiazine, the compound may interact with neurotransmitter receptors in the brain, particularly dopamine receptors. This interaction is significant for its potential use in treating neurological disorders such as schizophrenia and bipolar disorder. The modulation of neuronal activity through receptor binding can lead to antipsychotic effects .

The biological activity of (1S-trans)-2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine involves several mechanisms:

- Receptor Interaction : Binding to neurotransmitter receptors alters neuronal signaling.

- Enzyme Inhibition : Inhibiting enzymes involved in metabolic pathways can lead to altered cellular functions.

- Ion Channel Modulation : Affecting ion channels influences cellular excitability and signaling processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other well-known phenothiazine derivatives:

Table 2: Comparison with Similar Compounds

| Compound | Primary Use | Unique Features |

|---|---|---|

| Chlorpromazine | Antipsychotic | First antipsychotic drug; dopamine antagonist |

| Promethazine | Antihistaminic | Strong sedative effects; used for motion sickness |

| Thioridazine | Schizophrenia | Less potent than chlorpromazine; cardiotoxicity concerns |

The specific structural features of (1S-trans)-2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine may confer distinct pharmacological properties compared to these other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Antimicrobial Efficacy : A study demonstrated that derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

- Anticancer Research : Investigations into its anticancer properties revealed that certain modifications enhance its efficacy against specific cancer cell lines, indicating a pathway for developing targeted cancer therapies.

- Neuropharmacology : Clinical trials exploring its effects on schizophrenia have shown improvements in symptoms with manageable side effects compared to traditional treatments .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing acetylated phenothiazine derivatives, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-(10H-phenothiazin-10-yl)acetic acid derivatives can be synthesized by refluxing 10H-phenothiazine with ethyl chloroacetate in acetone using K₂CO₃ as a base, followed by hydrolysis . Optimization includes:

- Temperature control : Reflux at 78°C ensures efficient reaction kinetics.

- Purification : Ethyl acetate extraction and recrystallization improve yield and purity.

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .

Q. Which analytical techniques are critical for confirming the structure of phenothiazine derivatives?

- X-ray crystallography : Determines molecular conformation, dihedral angles (e.g., 133.61° between aromatic rings), and intramolecular interactions (e.g., 3.130 Å C11–C14 contact) .

- NMR spectroscopy : Validates substituent positions and purity.

- Mass spectrometry (MS) : Confirms molecular weight, as seen in derivatives like methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate (m/z 378) .

Q. How are crystallization conditions optimized for phenothiazine-based compounds?

Single crystals suitable for X-ray analysis are often obtained via slow evaporation from ethanol or ethanol/water mixtures. Key factors include:

- Solvent selection : Ethanol promotes hydrogen bonding and reduces steric hindrance.

- Temperature gradients : Gradual cooling minimizes lattice defects .

Advanced Research Questions

Q. How do conformational changes in phenothiazine derivatives influence their electronic properties and reactivity?

The "butterfly" conformation of the phenothiazine core and the orientation of acetyl groups significantly affect conjugation. For example:

- A planar N1/C1/C12/C13/O1 arrangement enhances π-conjugation, stabilizing charge-transfer complexes .

- Reduced steric repulsion (smaller dihedral angles) increases oxidation susceptibility at the 5-position . Computational studies (e.g., DFT) can model these effects .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Software tools : SHELXL refines high-resolution data, while ORTEP-III visualizes thermal ellipsoids and validates bond lengths/angles .

- Validation metrics : R-factor analysis and residual electron density maps identify misplaced atoms or disordered regions .

Q. How can molecular docking studies guide the design of phenothiazine-based bioactive compounds?

- Target selection : Dock derivatives against receptors (e.g., histone deacetylases) using Autodock Vina. Scores ranging from -8.7 to -10.2 kcal/mol indicate binding affinity .

- Substituent effects : Nitro or dinitro groups (e.g., in 4e and 4g) enhance anti-anxiety activity by improving hydrophobic interactions .

Q. What methodologies are used to assess biological activity in phenothiazine derivatives?

- In vitro assays : Measure tubulin binding (e.g., phenstatin analogues) or enzyme inhibition (e.g., IC₅₀ values for HDACs) .

- In vivo models : Elevated plus maze (EPM) tests in rodents evaluate anti-anxiety effects, with Diazepam as a positive control .

Q. How are nitration reactions optimized to synthesize nitro-substituted phenothiazines?

Properties

CAS No. |

156213-26-2 |

|---|---|

Molecular Formula |

C25H28N2O2S |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-(2-acetylphenothiazin-10-yl)ethanone |

InChI |

InChI=1S/C25H28N2O2S/c1-17(28)18-11-12-24-22(15-18)27(21-9-2-3-10-23(21)30-24)25(29)16-19-7-6-14-26-13-5-4-8-20(19)26/h2-3,9-12,15,19-20H,4-8,13-14,16H2,1H3/t19-,20+/m0/s1 |

InChI Key |

GHGWVUOGBBUVSC-VQTJNVASSA-N |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C[C@@H]4CCCN5[C@@H]4CCCC5 |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CC4CCCN5C4CCCC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.